REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([C:7]([O:9][CH2:10][C:11]2([CH2:14]Br)[CH2:13][CH2:12]2)=[O:8])=[CH:5][CH:4]=1.[C-:18]#[N:19].[K+].C(=O)(O)[O-].[Na+]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([C:7]([O:9][CH2:10][C:11]2([CH2:14][C:18]#[N:19])[CH2:13][CH2:12]2)=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
compound 10a
|
Quantity
|
261 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)OCC2(CC2)CBr)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 35° C. for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow liquid
|
Type
|
CUSTOM
|
Details
|
Purification with column chromatography (heptane/ethyl acetate 3/1)
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C(=O)OCC2(CC2)CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 mg | |
YIELD: CALCULATEDPERCENTYIELD | 17.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |